Hex-2-enyl acetate Hex-2-enyl acetate , also known as fema 2564, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). is a sweet, apple skin, and banana peel tasting compound that can be found in fruits and peach. This makes a potential biomarker for the consumption of these food products.
(E)-hex-2-enyl acetate is an acetate ester resulting from the formal condensation of the hydroxy group of (E)-hex-2-en-1-ol with the carboxy group of acetic acid. It has a role as a plant metabolite and a flavouring agent. It is an acetate ester and an olefinic compound. It derives from an (E)-hex-2-en-1-ol.
Brand Name: Vulcanchem
CAS No.: 10094-40-3
VCID: VC21209976
InChI: InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3
SMILES: CCCC=CCOC(=O)C
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol

Hex-2-enyl acetate

CAS No.: 10094-40-3

Cat. No.: VC21209976

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Hex-2-enyl acetate - 10094-40-3

Specification

CAS No. 10094-40-3
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
IUPAC Name hex-2-enyl acetate
Standard InChI InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3
Standard InChI Key HRHOWZHRCRZVCU-AATRIKPKSA-N
Isomeric SMILES CCC/C=C/COC(=O)C
SMILES CCCC=CCOC(=O)C
Canonical SMILES CCCC=CCOC(=O)C

Introduction

Chemical Identity and Structure

Hex-2-enyl acetate, with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol, is an acetate ester resulting from the formal condensation of the hydroxy group of hex-2-en-1-ol with the carboxy group of acetic acid . This compound exists in two stereoisomeric forms: the trans (E) isomer with CAS number 2497-18-9 and the cis (Z) isomer with CAS number 56922-75-9 . The trans isomer is more commonly found in nature and is the predominant form used in commercial applications.

Isomeric Forms

The stereochemistry of hex-2-enyl acetate significantly influences its physical properties and organoleptic characteristics:

  • Trans-2-hexenyl acetate ((E)-hex-2-enyl acetate) features a trans configuration around the double bond at the 2-position of the hexenyl chain.

  • Cis-2-hexenyl acetate ((Z)-hex-2-enyl acetate) features a cis configuration around the double bond.

Chemical Identifiers

The compound is registered in various chemical databases with the following identifiers:

Identifier TypeTrans IsomerCis Isomer
CAS Number2497-18-956922-75-9
IUPAC Name[(E)-hex-2-enyl] acetate[(Z)-hex-2-enyl] acetate
EC Number219-680-7260-440-6
FEMA Number2564-
JECFA Number1355-
ChEBI IDCHEBI:141209-
FDA UNIIXDV436N45EPT792BQ57D

Physical Properties

Hex-2-enyl acetate is a clear, colorless to slightly yellow liquid at room temperature with distinctive organoleptic properties that make it valuable in flavor and fragrance applications .

Physical Constants

The physical properties of the trans and cis isomers of hex-2-enyl acetate differ slightly, as summarized in the following table:

PropertyTrans IsomerCis Isomer
Physical StateClear colorless to slightly yellow liquidClear liquid
Melting Point-65.52°C (estimate)Not available
Boiling Point165-166°C (at 760 mmHg)85-90°C (at 70 Torr)
Density0.898 g/mL at 25°C0.901±0.06 g/cm³ (Predicted)
Flash Point137°F (58.3°C)Not available
Refractive IndexNot specifiedNot available
LogP2.582.580 (est)
SolubilityAlmost insoluble in water, soluble in alcohol and oilsNot available

Organoleptic Properties

The trans isomer possesses a powerful and fresh-green, sweet and fruity odor that is described as very "natural" . At a concentration of 10 ppm, its taste characteristics are sweet, green, fresh, and fruity with a waxy apple background . These properties make it particularly valuable in flavor formulations attempting to recreate natural fruit profiles.

Natural Occurrence

Hex-2-enyl acetate is widely distributed in nature, particularly in fruits and certain essential oils. The trans isomer is the form predominantly found in natural sources.

Occurrence in Fruits

The compound has been reported in numerous fruits, contributing to their characteristic aromas:

FruitNotes
Strawberry (Fragaria vesca)Found in both fresh fruit and jam
ApplePresent in both fresh fruit and juice
ApricotContributes to characteristic aroma
BilberryMinor component
GuavaAromatic constituent
PeachContributes to sweet notes
BlackberryAromatic component
TomatoMinor volatile component
Plum and PlumcotAromatic constituent
MangoContributes to fruity notes
BananaAromatic component
Passion fruitContributes to characteristic aroma
StarfruitMinor component

Occurrence in Other Natural Sources

Beyond fruits, hex-2-enyl acetate has been identified in:

  • Essential oils: Corn mint oil, spearmint oil

  • Beverages: White and red wine, tea

  • Other sources: Mushrooms

Synthesis and Production

Industrial Synthesis

The industrial production of hex-2-enyl acetate typically involves the esterification of hex-2-en-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst.

Laboratory Synthesis

In laboratory settings, hex-2-enyl acetate can be synthesized by heating 1-bromohexen-2-ol with sodium acetate and acetic acid at boiling temperature . This method allows for the controlled preparation of the specific isomer depending on the starting materials used.

ManufacturerProduct SpecificationPackagingPrice (as of March 2024)
Sigma-Aldrichtrans-2-Hexenyl acetate ≥98%, FCC, FG100g$66.60
Sigma-Aldrichtrans-2-Hexenyl acetate ≥98%, FCC, FG1kg$215.00
Sigma-Aldrichtrans-2-Hexenyl acetate ≥98%, FCC, FG5kg$768.00
Sigma-Aldrichtrans-2-Hexenyl acetate ≥98%, FCC, FG9kg$1,220.00
Hazard CategoryClassification
GHS SymbolsGHS02 (Flammable), GHS07 (Harmful)
Signal WordWarning
Hazard StatementsH226-H315-H319-H335
Precautionary StatementsP210-P233-P240-P241-P303+P361+P353-P305+P351+P338

Regulatory Status

Hex-2-enyl acetate has received regulatory approval in various jurisdictions:

  • FDA: Listed in FDA 21 CFR 172.515 as a synthetic flavoring substance permitted for direct addition to food

  • FEMA: Assigned FEMA number 2564, recognizing it as a flavoring ingredient

  • EU: Registered with EC number 219-680-7 (trans isomer)

  • JECFA: Assigned JECFA number 1355

Analytical Methods

Identification Methods

Common analytical techniques used for identification and quantification of hex-2-enyl acetate include:

  • Gas Chromatography (GC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

Spectral Data

The compound can be characterized using various spectroscopic methods:

  • Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

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